L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucine
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Overview
Description
L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucine is a synthetic peptide compound. It is composed of the amino acids tyrosine, ornithine, and leucine, with a diaminomethylidene group attached to the ornithine residue. This compound is of interest in various fields of scientific research due to its unique structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The initial amino acid (L-leucine) is attached to a solid resin.
Coupling: Each subsequent amino acid (L-leucine, L-ornithine, and L-tyrosine) is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: The diaminomethylidene group can be reduced under specific conditions.
Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Dityrosine and other oxidative derivatives.
Reduction: Reduced forms of the diaminomethylidene group.
Substitution: Alkylated or acylated derivatives of the peptide.
Scientific Research Applications
L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its potential role in cell signaling and protein interactions.
Medicine: Explored for its therapeutic potential in modulating biological pathways.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene group may play a role in binding to these targets, influencing their activity and downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- L-Tyrosyl-N~5~-(diaminomethylidene)-D-ornithyl-L-phenylalanylglycinamide
- L-Tyrosyl-N~5~-(diaminomethylidene)-D-ornithyl-L-phenylalanyl-β-alaninamide
Uniqueness
L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-leucine is unique due to its specific amino acid sequence and the presence of the diaminomethylidene group
Properties
CAS No. |
852867-86-8 |
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Molecular Formula |
C27H45N7O6 |
Molecular Weight |
563.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C27H45N7O6/c1-15(2)12-21(25(38)34-22(26(39)40)13-16(3)4)33-24(37)20(6-5-11-31-27(29)30)32-23(36)19(28)14-17-7-9-18(35)10-8-17/h7-10,15-16,19-22,35H,5-6,11-14,28H2,1-4H3,(H,32,36)(H,33,37)(H,34,38)(H,39,40)(H4,29,30,31)/t19-,20-,21-,22-/m0/s1 |
InChI Key |
KTRWGFUDYMMTBD-CMOCDZPBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origin of Product |
United States |
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